tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[321]octane-8-carboxylate is a chemical compound that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
The synthesis of tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including:
Enantioselective Construction: This method involves the use of acyclic starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Desymmetrization Process: Starting from achiral tropinone derivatives, the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Chemical Reactions Analysis
tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the tert-butyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure allows it to interact with biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound lacks the 1,5-dimethyl substitution, which can affect its chemical properties and reactivity.
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate:
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound contains an additional nitrogen atom, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can enhance its stability and reactivity in various chemical and biological contexts.
Properties
IUPAC Name |
tert-butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-13(4)6-7-14(15,5)9-10(16)8-13/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPPXGZKWBBPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(N1C(=O)OC(C)(C)C)(CC(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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